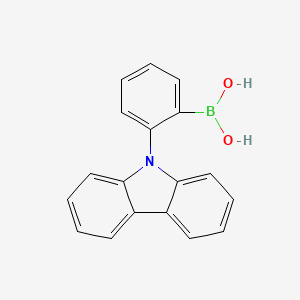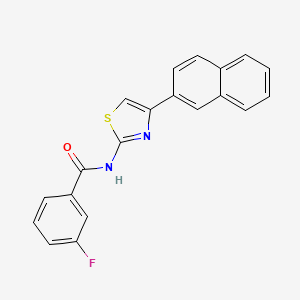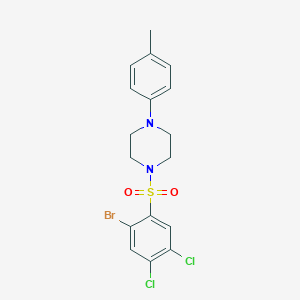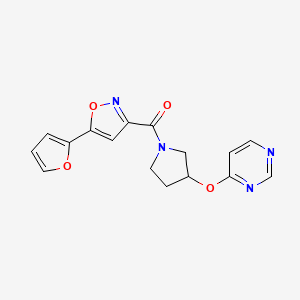
(2-(9H-carbazol-9-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-(9H-carbazol-9-yl)phenyl)boronic acid”, also known as “2-(9-Carbazolyl)phenylboronic acid”, is a chemical compound that belongs to the carbazole family . It is a heterocyclic aromatic compound that contains a carbazole ring and a phenylboronic acid . It can be used as an intermediate in pharmaceutical synthesis .
Synthesis Analysis
The synthesis of “(2-(9H-carbazol-9-yl)phenyl)boronic acid” involves the reaction of 9H-carbazole and phenylboronic ester . The specific reaction process needs to be carried out under appropriate solvent and temperature conditions, and purification and crystallization should be performed under suitable conditions .Molecular Structure Analysis
The molecular formula of “(2-(9H-carbazol-9-yl)phenyl)boronic acid” is C18H14BNO2 . It has a molecular weight of 287.12 . The structure includes a carbazole ring and a phenylboronic acid .Chemical Reactions Analysis
In the synthesis transformation of “(2-(9H-carbazol-9-yl)phenyl)boronic acid”, the boronic acid group in its structure participates in various coupling reactions such as Suzuki coupling . By introducing it, the conjugated structure of the target molecule can be changed to regulate the luminescent properties of the compound .Physical And Chemical Properties Analysis
“(2-(9H-carbazol-9-yl)phenyl)boronic acid” is generally a white solid at normal temperature and pressure . It can dissolve in water . The density is predicted to be 1.20±0.1 g/cm3 , and the boiling point is predicted to be 467.1±51.0 °C .Applications De Recherche Scientifique
Solar Cells
This compound has been used in the development of solar cells . Specifically, it has been used as a hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells . The use of this compound has resulted in record efficiencies as high as 19.51% .
Organic Light Emitting Diodes (OLEDs)
“(2-(9H-carbazol-9-yl)phenyl)boronic acid” has been used in the formation of organic light emitting diodes (OLEDs) . OLEDs are used in various applications such as display technology for televisions, mobile phones, and computer monitors.
Electropolymerization
Carbazole-based compounds, including “(2-(9H-carbazol-9-yl)phenyl)boronic acid”, have been used in electropolymerization processes . These processes are important in the development of conductive polymers, which have applications in various fields such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Biosensors
The electropolymerization of carbazole-based compounds can be used to create biosensors . These sensors can be used to detect the presence of various biological materials, providing important information for medical and environmental applications.
Corrosion Inhibition
Polycarbazoles, which can be synthesized from carbazole-based compounds, have been used for corrosion inhibition . This application is particularly important in industries where metal components are exposed to corrosive environments.
Photovoltaics
Carbazole-based compounds have been used in the development of photovoltaic devices . These devices convert light into electricity, and are a key technology in the field of renewable energy.
Mécanisme D'action
Mode of Action
The compound’s mode of action involves its boronic acid group, which can participate in various coupling reactions, such as the Suzuki coupling . This allows the compound to be incorporated into target molecules as an electron donor . The introduction of this compound can alter the conjugated structure of the target molecule, thereby modulating its properties .
Pharmacokinetics
The compound’s predicted properties, such as a density of 120±01 g/cm3 and a boiling point of 4671±510 °C , may influence its bioavailability.
Action Environment
The compound is recommended to be stored under an inert atmosphere at room temperature , suggesting that exposure to oxygen and variations in temperature may affect its stability and efficacy.
Safety and Hazards
Orientations Futures
“(2-(9H-carbazol-9-yl)phenyl)boronic acid” has a wide range of applications in chemical and pharmaceutical research . It can be used as a ligand and catalyst derivative in coordination chemistry and organic synthesis . It can also be used to prepare borane complexes for exploring hydrogen storage and hydrogen transport research . In the biological field, it is also used as a component of targeted drug delivery systems .
Propriétés
IUPAC Name |
(2-carbazol-9-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-19(22)15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12,21-22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWDMWMXFNHYLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2C3=CC=CC=C3C4=CC=CC=C42)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189047-28-6 |
Source


|
| Record name | 2-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2403046.png)
![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol](/img/structure/B2403047.png)

![5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2403050.png)


![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one](/img/structure/B2403055.png)


![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2403062.png)

![6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403064.png)
![N-[5-Methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2403065.png)
![2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B2403068.png)